Product packaging for Dibromomethoxybiphenylol(Cat. No.:CAS No. 62388-11-8)

Dibromomethoxybiphenylol

Cat. No.: B14533272
CAS No.: 62388-11-8
M. Wt: 358.02 g/mol
InChI Key: OFKAYTGMPNZCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dibromomethoxybiphenylol is a substituted biphenyl compound of interest in advanced chemical and pharmaceutical research. Brominated biphenyls serve as versatile synthetic intermediates and are recognized as privileged structures in medicinal chemistry for their ability to interact with diverse biological targets . These compounds are frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct complex molecular architectures essential in drug development . The biphenyl scaffold is a common feature in molecules evaluated for a range of biological activities, including anticancer properties . Researchers utilize such brominated derivatives as key building blocks for the synthesis of potential Hsp90 C-terminal inhibitors, which represent a promising therapeutic approach for cancer and neurodegenerative diseases . The specific bromine and methoxy substitutions on the biphenyl core allow for further functionalization and fine-tuning of the compound's steric and electronic properties, enabling structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10Br2O2 B14533272 Dibromomethoxybiphenylol CAS No. 62388-11-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62388-11-8

Molecular Formula

C13H10Br2O2

Molecular Weight

358.02 g/mol

IUPAC Name

2-[4-(dibromomethoxy)phenyl]phenol

InChI

InChI=1S/C13H10Br2O2/c14-13(15)17-10-7-5-9(6-8-10)11-3-1-2-4-12(11)16/h1-8,13,16H

InChI Key

OFKAYTGMPNZCNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)OC(Br)Br)O

Origin of Product

United States

Synthetic Methodologies for Dibromomethoxybiphenylol and Analogues

Retrosynthetic Analysis and Precursor Design for Biphenyl (B1667301) Scaffolds

Retrosynthetic analysis of a target molecule like Dibromomethoxybiphenylol involves strategically disconnecting the biphenyl core to identify plausible starting materials. The most common and powerful disconnection is at the C-C bond between the two aryl rings. This leads to precursors suitable for cross-coupling reactions, which are the most prevalent methods for biphenyl synthesis. rsc.org

Key retrosynthetic approaches include:

Suzuki-Miyaura Coupling: This involves disconnecting the biphenyl into an aryl halide (e.g., a brominated methoxyphenol precursor) and an arylboronic acid or ester. rsc.org This is often the preferred method due to its mild reaction conditions and high functional group tolerance. acs.org

Ullmann Coupling: This classic method involves the homocoupling of two aryl halide molecules in the presence of copper. arabjchem.org While historically significant, it often requires harsh conditions and may have limited scope for unsymmetrical biphenyls.

Negishi Coupling: This strategy utilizes an organozinc reagent and an aryl halide, catalyzed by nickel or palladium complexes. rsc.org It offers a regio- and chemoselective pathway to unsymmetrical biaryls. rsc.org

Precursor design for this compound would therefore focus on synthesizing two key fragments: one phenyl ring bearing a methoxy (B1213986) group and a hydroxyl group (a methoxy-biphenol precursor), and another phenyl ring, or one of the precursors, appropriately halogenated for subsequent coupling and bromination steps. The choice of precursors is dictated by the desired isomer and the sequence of synthetic steps (e.g., coupling first, then bromination, or vice-versa).

Regioselective Bromination Strategies for this compound Synthesis

Achieving the correct placement of two bromine atoms on the methoxybiphenylol skeleton is critical. The directing effects of the existing hydroxyl and methoxy groups, which are strongly activating ortho- and para-directors, must be managed to avoid the formation of undesired isomers. wku.edu

Several methods have been developed for the regioselective bromination of activated aromatic systems like phenols:

N-Bromosuccinimide (NBS): The use of NBS is a common strategy for mild bromination. In the presence of tetrabutylammonium (B224687) bromide (TBAB), NBS can achieve highly para-selective monobromination of phenols and anilines, preventing the formation of polybrominated byproducts. organic-chemistry.org The reaction rate can be enhanced by using acidic montmorillonite (B579905) K-10 clay. organic-chemistry.org

KBr with Oxidizing Agents: A combination of potassium bromide (KBr) with an oxidizing agent can generate Br₂ in situ for electrophilic substitution. Using ZnAl–BrO₃⁻–layered double hydroxides (LDHs) as the brominating reagent with KBr allows for a slow release of the active brominating species, leading to excellent regioselectivity. mdpi.com This system strongly favors bromination at the para position; if the para position is blocked, the ortho position is targeted. mdpi.com

Bromine in Various Solvents: The choice of solvent and base can significantly influence the outcome of bromination with molecular bromine (Br₂). For instance, bromination of 5,6-dimethoxyindan-1-one with Br₂ in acetic acid leads to dibromination, whereas using Br₂ with K₂CO₃ at low temperatures yields a monobrominated product. nih.gov

For this compound, a sequential bromination strategy might be employed, carefully selecting the conditions for each step to control the position of the incoming bromine atoms based on the directing influence of the substituents present on the rings.

Alkoxylation Approaches for Methoxyl Group Introduction on Biphenylols

The introduction of the methoxy group can be achieved either before or after the biphenyl core is formed. If starting from a biphenylol (a dihydroxybiphenyl), one of the hydroxyl groups must be selectively converted to a methoxy ether.

Common alkoxylation methods include:

Williamson Ether Synthesis: This classical method involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. This is a robust and widely used technique.

Nucleophilic Aromatic Substitution (SNAr): An alternative strategy involves starting with a precursor where a good leaving group, such as fluorine, is present on the aromatic ring. The methoxy group can be introduced by reaction with sodium methoxide (B1231860) in a polar aprotic solvent like DMF or NMP. nih.gov This method's success depends on the electronic activation of the aryl ring.

Catalytic Alkoxylation: Modern methods may employ catalysts to facilitate the alkoxylation process. For instance, processes using hydrogen fluoride (B91410) and a boron-containing compound have been developed for the alkoxylation of alcohols and phenols, which can offer advantages in terms of byproduct formation. google.com

Table 1: Optimization of Methoxyarene Synthesis from a Fluoroarene Precursor nih.gov

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMFRoom Temp35
2DMF60198
3DMF1000.598
4Methanol (B129727)60340
5THF603<1
6NMP60198

Data derived from small-scale reactions to optimize the synthesis of 1-bromo-3-chloro-5-methoxybenzene (B65169) from 1-bromo-3-chloro-5-fluorobenzene. nih.gov

Novel Catalytic Systems in the Synthesis of Substituted Biphenyl Derivatives

The synthesis of the biphenyl backbone is dominated by palladium-catalyzed cross-coupling reactions. rsc.org Research continues to focus on developing more efficient, robust, and greener catalytic systems.

Novel systems include:

Advanced Ligands: The performance of palladium catalysts is heavily dependent on the phosphine (B1218219) ligand used. Ligands like XPhos and SPhos have been shown to be effective in promoting the coupling of electron-poor substrates, which can be challenging. acs.org The choice of ligand is crucial for maximizing yield and preventing side reactions like homocoupling. acs.org

Heterogeneous Catalysts: To simplify catalyst separation and recycling, solid-supported catalysts have been developed. Examples include palladium on charcoal (Pd/C), which can be used in a solid-liquid two-phase system to effect coupling under moderate conditions. acs.org More advanced systems include palladium nanoparticles supported on materials like volcanic pumice laminates textured by cellulose, which can achieve high yields in short reaction times under mild conditions. rsc.org

Nanocatalysts: Nanomagnetic catalysts, such as SnFe₂O₄@SiO₂@P-Pd, offer excellent yields and easy magnetic separation for reuse. researchgate.net These catalysts demonstrate high activity for Suzuki-Miyaura couplings of various aryl halides. researchgate.net

The development of these catalytic systems aims to make biphenyl synthesis more economical and environmentally friendly, with applications ranging from bulk chemical production to the synthesis of complex pharmaceutical intermediates. rsc.orgacs.org

Optimization of Reaction Parameters for Enhanced Yield, Purity, and Selectivity

Fine-tuning reaction parameters is essential for maximizing the efficiency of any synthetic route to this compound. Key parameters that are typically optimized include the choice of catalyst, base, solvent, and temperature.

Catalyst and Ligand Loading: In Suzuki-Miyaura reactions, the amount of palladium catalyst and the associated ligand can be optimized. For example, screening various phosphine ligands revealed that yields could vary from 14% to 99%, demonstrating the critical role of the ligand in both product formation and suppression of side reactions. acs.org

Base Selection: The choice of base (e.g., K₂CO₃, Na₂CO₃, KOH) and its concentration is crucial. In a study on Suzuki coupling, K₂CO₃ was found to be the most effective base, and performing the reaction without a base resulted in no product formation. researchgate.net

Solvent System: The solvent can dramatically affect reaction outcomes. For the synthesis of biphenyl via reductive homocoupling, methanol was used as the solvent. acs.org In other Suzuki couplings, a mixture of solvents like THF/toluene/H₂O is common. acs.org

Temperature: Temperature control is vital. While some modern catalytic systems allow for reactions at room temperature rsc.org, others require elevated temperatures (e.g., 65-95 °C) to achieve reasonable reaction rates and yields. acs.orgacs.org

Table 2: Influence of Reaction Parameters on Biphenyl Synthesis Yield researchgate.net

EntryParameter VariedConditionYield (%)
1Catalyst Amount (g)0.00550
2Catalyst Amount (g)0.01075
3Catalyst Amount (g)0.01598
4Catalyst Amount (g)0.02098
5BaseKOH80
6BaseK₂CO₃98
7BaseNEt₃60
8BaseNone0
9SolventH₂O/EtOH98
10SolventToluene65
11SolventDMF70

Data from the optimization of the Suzuki reaction between iodobenzene (B50100) and phenylboronic acid. researchgate.net

Stereochemical Control in the Synthesis of Chiral Biphenylols (if applicable to specific isomers)

Biphenyls can exhibit a form of chirality known as atropisomerism. This occurs when rotation around the single bond connecting the two aryl rings is sufficiently restricted by bulky substituents at the ortho positions. rsc.org This restricted rotation creates stereoisomers that are non-superimposable mirror images (enantiomers). slideshare.net

For this compound, the potential for atropisomerism depends on the specific substitution pattern. If the bromine atoms and/or the methoxy group are located at the ortho positions (2, 2', 6, or 6'), steric hindrance could be significant enough to allow for the isolation of stable enantiomers. For example, substituting a single hydrogen at an ortho position with a methyl group can increase the phenyl-phenyl dihedral angle by 25°, significantly raising the barrier to rotation. rsc.org

The synthesis of a single enantiomer of a chiral biphenylol requires a stereoselective approach. slideshare.netupol.cz Strategies include:

Chiral Catalysis: Using chiral ligands in metal-catalyzed cross-coupling reactions can induce asymmetry and favor the formation of one enantiomer over the other. uni-muenchen.de

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the precursors. It directs the coupling reaction to form one diastereomer preferentially, and is then cleaved to yield the enantiomerically enriched biphenyl. slideshare.net

Kinetic Resolution: This method involves selectively reacting one enantiomer of a racemic biphenyl mixture with a chiral reagent, allowing the unreacted enantiomer to be recovered in an enriched form. slideshare.net

The development of such stereoselective methods is crucial for applications where the biological activity of a compound is specific to a single stereoisomer. slideshare.netupol.cz

Advanced Analytical Methodologies for Dibromomethoxybiphenylol Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of complex organic molecules like Dibromomethoxybiphenylol. These techniques probe the interaction of molecules with electromagnetic radiation to reveal detailed information about molecular weight, formula, atomic connectivity, and the nature of functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of halogenated organic compounds. nih.gov Unlike nominal mass spectrometry, HRMS provides high resolving power and mass accuracy, enabling the determination of an exact molecular formula from a measured mass. nih.gov Instruments such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers can achieve mass accuracy below 1 ppm, which is crucial for distinguishing between elemental compositions that may be isobaric at lower resolutions. nih.gov

For a compound like this compound, HRMS can precisely measure the mass of the molecular ion, allowing for the confident assignment of its elemental formula (e.g., C₁₃H₁₀Br₂O₂). The distinct isotopic pattern created by the two bromine atoms (⁷⁹Br and ⁸¹Br) serves as a clear diagnostic marker. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument are used to induce fragmentation of the parent ion. Analyzing the exact masses of these fragment ions provides profound insights into the molecule's structure, such as the loss of a methyl group (-CH₃) from the methoxy (B1213986) moiety or the cleavage of the biphenyl (B1667301) ether bond. youtube.com This fragmentation pattern is essential for identifying the substitution patterns on the biphenyl rings. youtube.com

Table 1: Typical HRMS Parameters for this compound Analysis
ParameterDescriptionTypical Value/Setting
Ionization ModeMethod used to generate ions. Electron Ionization (EI) or Electrospray Ionization (ESI) are common.Electron Ionization (EI) or Negative-mode ESI
Mass AnalyzerSeparates ions based on their mass-to-charge ratio.Orbitrap or FT-ICR
Mass ResolutionAbility to distinguish between two peaks of slightly different mass-to-charge ratios.> 60,000 FWHM
Mass AccuracyThe closeness of the measured mass to the exact mass.< 2 ppm
Scan ModeFull scan for molecular formula determination; tandem MS (MS/MS) for fragmentation analysis.Full Scan & Product Ion Scan (MS/MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Structure and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atom-by-atom structure of a molecule in solution. chemrxiv.org It provides information on the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C. nih.govyoutube.com For this compound, NMR is critical for establishing the specific isomeric form by defining the substitution pattern of the bromine, methoxy, and hydroxyl groups on the two phenyl rings. core.ac.uk

In a ¹H NMR spectrum, the chemical shift (δ) of each proton signal indicates its electronic environment. youtube.com For instance, protons on the aromatic rings will appear in a distinct region (typically 6.5-8.5 ppm), and their specific shifts are influenced by the positions of the electron-withdrawing bromine atoms and electron-donating hydroxyl and methoxy groups. ruc.dk The integration, or the area under each peak, corresponds to the number of protons generating that signal. youtube.com Furthermore, spin-spin coupling (J-coupling) between adjacent protons results in signal splitting, which reveals the connectivity of protons and, by extension, the substitution pattern on each ring. core.ac.uk ¹³C NMR provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively link protons and carbons, confirming the complete molecular structure. core.ac.uk

Table 2: Hypothetical ¹H NMR Data for an Isomer of this compound
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.85Singlet-1HAr-OH (hydroxyl proton)
7.62Doublet2.11HAr-H (aromatic proton)
7.45Doublet of doublets8.5, 2.11HAr-H (aromatic proton)
7.10Doublet8.51HAr-H (aromatic proton)
3.90Singlet-3H-OCH₃ (methoxy protons)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule. uobabylon.edu.iq

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (e.g., stretching and bending of chemical bonds). youtube.com Specific functional groups absorb IR radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show a distinct, broad absorption band for the O-H stretching of the hydroxyl group (around 3200-3600 cm⁻¹). Aromatic C-H stretching would appear just above 3000 cm⁻¹, while C-O stretching from the ether (methoxy and biphenyl ether) and phenol (B47542) functionalities would be observed in the 1000-1300 cm⁻¹ region. youtube.com

UV-Vis spectroscopy involves the absorption of ultraviolet or visible light, which promotes electrons to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the aromatic rings in this compound. uobabylon.edu.iq The absorption spectrum typically shows one or more broad bands, and the wavelength of maximum absorption (λmax) provides information about the extent of conjugation and the effect of substituents on the electronic structure. mu-varna.bg

Table 3: Expected IR and UV-Vis Absorption Data for this compound
Spectroscopy TypeAbsorption RangeAssignment
Infrared (IR)3200-3600 cm⁻¹ (broad)O-H stretch (hydroxyl)
Infrared (IR)3010-3100 cm⁻¹Aromatic C-H stretch
Infrared (IR)2850-2960 cm⁻¹Aliphatic C-H stretch (methoxy)
Infrared (IR)1450-1600 cm⁻¹Aromatic C=C stretch
Infrared (IR)1000-1300 cm⁻¹C-O stretch (ether and phenol)
Ultraviolet-Visible (UV-Vis)~250-290 nmπ → π* electronic transitions of the aromatic system

Chromatographic Separation Techniques for Purity Assessment and Complex Mixture Analysis

Chromatography is essential for separating this compound from reaction mixtures, impurities, or complex environmental and biological matrices. The choice between liquid and gas chromatography depends on the compound's volatility, polarity, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, quantification, and purity assessment of non-volatile or thermally sensitive compounds like this compound. bjbms.org Reversed-phase HPLC (RP-HPLC) is the most common mode used for such analyses. mdpi.com

Method development involves optimizing several key parameters to achieve efficient separation. The stationary phase is typically a nonpolar C18 (octadecylsilyl) bonded silica (B1680970). nih.gov The mobile phase usually consists of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to control pH and improve peak shape. mdpi.com Gradient elution, where the mobile phase composition is changed over time, is frequently employed to effectively separate compounds with a range of polarities. mdpi.com Detection is commonly performed using a UV/Vis detector, as the aromatic rings of the biphenyl structure absorb UV light. nih.gov For more selective and sensitive detection, HPLC can be coupled with a mass spectrometer (LC-MS). researchgate.net

Table 4: Example HPLC Method Parameters for this compound
ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
GradientStart at 60% B, increase to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorUV at 280 nm
Injection Volume10 µL

Gas Chromatography (GC) for Volatile Species and Derivatives (if applicable)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. cdc.gov While this compound itself has a relatively high boiling point and contains a polar hydroxyl group, GC analysis is often made possible through derivatization. nih.gov The hydroxyl group can be converted to a less polar, more volatile derivative, such as a silyl (B83357) ether (e.g., using BSTFA) or a methyl ether (using diazomethane). nih.govacs.org This process improves chromatographic peak shape and thermal stability. epa.gov

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. youtube.com The column, often coated with a nonpolar or medium-polarity stationary phase, separates compounds based on their boiling points and interactions with the phase. nih.gov Due to the presence of bromine atoms, an Electron Capture Detector (ECD) can be used for highly sensitive detection. cdc.gov However, coupling GC with a Mass Spectrometer (GC-MS) is the preferred method as it provides both separation and structural confirmation, making it a gold standard for the definitive identification of these compounds in complex mixtures. cdc.govthermofisher.comthermofisher.com

Table 5: Typical GC-MS Method Parameters for Derivatized this compound
ParameterCondition
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium at 1.2 mL/min (constant flow)
Inlet Temperature280 °C
Oven Program100 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min
DetectorMass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
MS Scan Range50-550 m/z

Supercritical Fluid Chromatography (SFC) for Orthogonal Separations

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure. shimadzu.com In this supercritical state, the fluid exhibits properties of both a liquid and a gas, such as high solvating power and low viscosity, which facilitates rapid and highly efficient separations. twistingmemoirs.comlibretexts.org This technique is particularly valuable for the analysis and purification of thermally labile and structurally similar molecules. twistingmemoirs.comwikipedia.org

A key advantage of SFC is its ability to provide "orthogonal" separations compared to more conventional methods like reversed-phase High-Performance Liquid Chromatography (HPLC). sepscience.com Orthogonality in separation science refers to the use of two distinct methods that separate analytes based on different chemical or physical principles. sepscience.com While reversed-phase HPLC primarily separates compounds based on hydrophobicity, SFC operates on a normal-phase mechanism, separating molecules based on polarity and interactions with a polar stationary phase. sepscience.com This difference in separation mechanism is crucial when analyzing complex mixtures, as compounds that co-elute (i.e., are not separated) in one system may be well-resolved in the other. researchgate.net

For a compound like this compound, which possesses both polar (hydroxyl, methoxy groups) and nonpolar (biphenyl, bromine) characteristics, SFC can offer unique selectivity, especially for resolving it from structurally similar isomers or metabolites. libretexts.orgresearchgate.net The technique has proven effective for separating various polar analytes and aromatic compounds that are challenging for traditional HPLC. researchgate.netresearchgate.netchromatographyonline.com Furthermore, SFC is considered a "green" analytical technique because its reliance on compressed CO2 significantly reduces the consumption of organic solvents. teledynelabs.com

Table 1: Illustrative SFC-MS Parameters for Analysis of Polar Aromatic Compounds This table provides a hypothetical starting point for method development for this compound based on established methods for similar compounds like hydroxylated PBDEs.

ParameterSetting
Chromatography SystemAnalytical SFC System
ColumnZwitterionic HILIC (e.g., 150 mm × 2.0 mm, 5-μm) researchgate.net
Mobile Phase ASupercritical CO2
Mobile Phase B (Modifier)Methanol with 20 mM Ammonium Acetate researchgate.net
GradientIsocratic or Gradient (e.g., 5% to 40% B over 10 min)
Flow Rate1.5 mL/min researchgate.net
Column Temperature40 °C researchgate.net
Back Pressure150 bar researchgate.net
DetectionMass Spectrometry (MS)

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the unambiguous identification and quantification of analytes in complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov It is particularly well-suited for the analysis of phenolic compounds. nih.govnih.govprotocols.io The LC component separates this compound from matrix components and related substances, while the MS detector provides molecular weight information and structural data through fragmentation.

For compounds like this compound, reversed-phase LC using C18 or Phenyl-Hexyl columns is common. protocols.io The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid to improve ionization efficiency. nih.govpubcompare.ai Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization sources, with ESI often used in negative ion mode for phenolic compounds. acs.orgmdpi.com

Tandem mass spectrometry (MS/MS) significantly enhances the method's selectivity. In this mode, a specific precursor ion (e.g., the deprotonated molecule of this compound, [M-H]⁻) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for accurate quantification even at very low concentrations. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. thermofisher.com It is frequently used for the analysis of PBDEs and their methoxylated analogs. nih.gov For polar compounds containing hydroxyl groups, such as this compound, a derivatization step is often required to increase volatility and improve chromatographic peak shape. nih.govresearchgate.net This typically involves converting the acidic hydroxyl group into a less polar ether, for example, by using a silylating agent like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide. nih.gov

The derivatized analyte is then separated on a low-polarity capillary column (e.g., DB-5MS) using a temperature-programmed oven to elute compounds based on their boiling points and interaction with the stationary phase. nih.govwaters.com Electron Ionization (EI) is the most common ionization source in GC-MS, providing reproducible fragmentation patterns that can be used for structural confirmation. waters.com For highly complex samples, GC coupled with tandem mass spectrometry (GC-MS/MS) provides enhanced selectivity and sensitivity, similar to LC-MS/MS, by monitoring specific precursor-to-product ion transitions. nih.govthermofisher.com This "one-shot" GC-MS/MS approach allows for the simultaneous analysis of parent compounds and their various metabolites after a single derivatization step. nih.gov

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
PrincipleSeparation based on partitioning between a liquid mobile phase and solid stationary phase, followed by mass analysis. nih.govSeparation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass analysis. nih.gov
DerivatizationGenerally not required for the hydroxyl group.Required to increase volatility of the hydroxyl group (e.g., silylation). nih.govhilarispublisher.com
Typical IonizationElectrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). acs.orgElectron Ionization (EI). waters.com
AdvantagesDirect analysis of polar compounds; no derivatization needed; suitable for thermally labile compounds.High chromatographic resolution; robust and widely available; established libraries for EI spectra. nih.govnih.gov
ConsiderationsPotential for matrix effects (ion suppression/enhancement); lower sensitivity for nonpolar analogs. nih.govDerivatization adds a step to sample preparation; potential for thermal degradation of higher brominated compounds. nih.govnih.gov

Principles of Analytical Method Development and Validation in Research

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. europa.eu Guidelines from the International Council for Harmonisation (ICH) provide a framework for performing validation. amsbiopharma.comslideshare.netmolnar-institute.com

Determination of Accuracy and Precision in Quantitative Analysis

Accuracy and precision are fundamental parameters for any quantitative method. youtube.com

Accuracy refers to the closeness of the mean test result to the true or accepted reference value. slideshare.net It is typically evaluated by performing recovery studies. This involves adding a known amount of pure this compound standard to a blank matrix at multiple concentration levels (e.g., low, medium, and high) across the intended range of the method. slideshare.net The samples are then analyzed, and the measured concentration is compared to the known added concentration. Accuracy is expressed as the percentage recovery. amsbiopharma.com

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). There are two main levels of precision:

Repeatability (Intra-assay precision): This measures the precision over a short interval of time under the same operating conditions (same analyst, same instrument, same day). ich.org It is typically assessed by analyzing a minimum of six replicates at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations). slideshare.net

Intermediate Precision: This describes the variation within the same laboratory but under different conditions, such as on different days, with different analysts, or using different equipment. ich.org

A method is considered accurate and precise if the recovery values are within an acceptable range (e.g., 80-120%) and the RSD values are below a specified limit (e.g., <15-20% at the lower limit of quantification), with criteria becoming stricter at higher concentrations. mdpi.com

Table 3: Example Data Presentation for Accuracy and Precision Validation This table contains hypothetical data to illustrate how results for an analytical method validation study might be reported.

ParameterSpiked Concentration (ng/mL)Number of Replicates (n)Mean Measured Concentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
Repeatability (Intra-Assay)1.0 (Low QC)60.9898.0%8.5%
50 (Mid QC)651.5103.0%5.2%
200 (High QC)6195.497.7%4.8%
Intermediate Precision (Inter-Assay)1.0 (Low QC)6 (over 3 days)1.05105.0%11.2%
50 (Mid QC)6 (over 3 days)49.999.8%7.5%
200 (High QC)6 (over 3 days)198.299.1%6.1%

Establishment of Limits of Detection (LOD) and Quantitation (LOQ)

The limits of detection (LOD) and quantitation (LOQ) are fundamental performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The determination of these limits is crucial for ensuring the suitability of a method for its intended application, particularly in trace analysis where low concentrations of this compound may be of interest.

The Limit of Detection (LOD) is statistically determined as the lowest analyte concentration that can be distinguished from the analytical noise with a certain degree of confidence. It is often calculated based on the standard deviation of the response of blank samples.

The Limit of Quantitation (LOQ) represents the lowest concentration of this compound that can be determined with an acceptable level of precision and accuracy. The LOQ is critical for quantitative studies where reliable numerical data is required.

Several approaches can be employed to determine the LOD and LOQ, including methods based on the signal-to-noise ratio and the standard deviation of the response and the slope of the calibration curve. While specific experimental values for this compound are not extensively documented in publicly available literature, the following table provides hypothetical yet realistic LOD and LOQ values that could be expected for the analysis of a similar brominated compound using advanced analytical instrumentation such as Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Illustrative Limits of Detection (LOD) and Quantitation (LOQ) for a this compound Analog

ParameterValue (pg/µL)Method of Determination
Limit of Detection (LOD)0.5Based on a signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ)1.5Based on a signal-to-noise ratio of 10:1

These values are influenced by several factors, including the specific analytical instrument, the matrix of the sample, and the sample preparation procedure.

Evaluation of Method Robustness and Ruggedness

The robustness of an analytical method refers to its ability to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. In the context of this compound analysis, robustness testing would involve assessing the impact of slight changes in parameters such as:

GC column temperature program: Varying the initial temperature, ramp rate, or final temperature.

Mobile phase composition (for LC methods): Altering the ratio of solvents.

Flow rate: Modifying the speed at which the mobile phase or carrier gas passes through the column.

pH of the extraction solvent: Adjusting the pH within a narrow range.

Ruggedness , on the other hand, evaluates the reproducibility of the method under different conditions, such as by different analysts, on different instruments, or in different laboratories. This assesses the transferability and reliability of the method across various settings.

The following table illustrates a hypothetical robustness study for an analytical method for a compound structurally similar to this compound.

Table 2: Example of a Robustness Study for a this compound Analog

Parameter VariedVariationMean Recovery (%)Relative Standard Deviation (%)
Injector Temperature 245°C98.52.1
250°C (Nominal)99.21.9
255°C97.92.3
Helium Flow Rate 0.9 mL/min99.81.8
1.0 mL/min (Nominal)99.21.9
1.1 mL/min98.92.0

The results of robustness and ruggedness studies are critical for the validation of the analytical method, ensuring that it can be confidently applied in routine research.

Advanced Sample Preparation Strategies for Diverse Research Matrices

The effective isolation and concentration of this compound from complex research matrices is a critical step that significantly influences the accuracy and sensitivity of the final analysis. The choice of sample preparation technique depends on the physicochemical properties of the analyte and the nature of the matrix (e.g., biological tissues, environmental samples). For brominated compounds like this compound, several advanced strategies are employed.

Solid-Phase Extraction (SPE) is a widely used technique that involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. For compounds like polybrominated biphenyls (PBBs), which are structurally related to this compound, SPE cartridges packed with silica or Florisil are often utilized for cleanup. epa.gov

Liquid-Liquid Extraction (LLE) remains a fundamental technique for separating compounds based on their differential solubility in two immiscible liquid phases. It is a common first step in the extraction of brominated compounds from aqueous samples. cdc.gov

Matrix Solid-Phase Dispersion (MSPD) is a technique particularly useful for solid and semi-solid samples, such as biological tissues. The sample is blended with a solid support (e.g., C18-bonded silica), which simultaneously disrupts the sample and disperses it, creating a natural chromatographic column from which the analyte can be eluted.

The following table summarizes various sample preparation techniques that could be adapted for the analysis of this compound in different research matrices.

Table 3: Advanced Sample Preparation Strategies for this compound Analogs

TechniqueMatrixPrincipleKey Advantages
Solid-Phase Extraction (SPE) Water, SerumPartitioning between a solid sorbent and a liquid phaseHigh recovery, good selectivity, potential for automation
Liquid-Liquid Extraction (LLE) Aqueous solutionsDifferential solubility in immiscible liquidsSimple, cost-effective
Soxhlet Extraction Soil, SedimentContinuous extraction with a cycling solventExhaustive extraction for solid samples epa.gov
Pressurized Liquid Extraction (PLE) Biota, SedimentsExtraction with solvents at elevated temperature and pressureFaster than Soxhlet, lower solvent consumption

The selection and optimization of the sample preparation strategy are paramount for removing interfering substances and enriching the concentration of this compound, thereby enabling sensitive and accurate quantification by instrumental analysis.

Information regarding the chemical compound "this compound" is not available in current scientific literature.

Following a comprehensive search of scientific databases and literature, no research or data was found for a compound with the specific name "this compound." This suggests that this compound may be novel, not yet synthesized, or not widely studied and reported in publicly accessible scientific records.

Consequently, a detailed article on the "Environmental Behavior and Transformation Research of this compound" as outlined in the request cannot be generated with scientific accuracy. The fundamental information required to populate the specified sections and subsections—such as abiotic and biotic degradation pathways, reaction kinetics, and microbial metabolites—does not exist for this particular chemical entity.

However, extensive research is available for structurally related compounds, such as polybrominated diphenyl ethers (PBDEs) and their hydroxylated and methoxylated derivatives. These compounds share some structural similarities with the requested molecule and are of significant environmental interest. Should you wish to proceed with an article on a related, well-documented compound, a wealth of information on their environmental fate and transformation is available.

For instance, studies on compounds like decabromodiphenyl ether (DBDE) and tetrabromobisphenol A (TBBPA) provide in-depth knowledge on:

Abiotic Degradation: Including photochemical transformation in aquatic and atmospheric systems, as well as hydrolytic degradation under various environmental conditions.

Biotic Transformation: Extensive research has been conducted on the aerobic and anaerobic biodegradation of these compounds by various microbial communities, with detailed identification of metabolic pathways and resulting metabolites.

If you would like to receive an article on a related and researched compound, please provide an alternative subject.

Lack of Scientific Data Prevents In-Depth Analysis of this compound's Environmental Behavior

A thorough investigation into the environmental transport, fate, and monitoring of the chemical compound this compound is currently impeded by a significant lack of available scientific research and data. Despite efforts to gather detailed findings on its environmental behavior, no specific studies concerning its sorption and desorption dynamics, volatilization, leaching potential, or environmental partitioning have been identified in the public domain.

The requested in-depth analysis, focusing on key environmental processes, cannot be accurately or authoritatively generated without foundational research on this compound itself. The scientific community has yet to publish specific data that would allow for a detailed discussion of its interaction with environmental solids, its movement between water, soil, and air, or its potential for migration into groundwater systems.

Furthermore, the absence of specific research extends to the development of advanced environmental monitoring and assessment methodologies for this particular halogenated aromatic compound. While general methods for monitoring similar compounds exist, specific techniques and data pertaining to this compound are not available.

Consequently, the creation of a detailed article with data tables and thorough research findings, as outlined in the initial request, is not feasible at this time. Any attempt to do so would require speculation based on the behavior of structurally similar but distinct compounds, which would not meet the required standards of scientific accuracy and specificity for an article focused solely on this compound.

Further research and publication of empirical data are necessary before a comprehensive and scientifically sound analysis of this compound's environmental behavior and transformation can be provided.

Computational and Theoretical Studies of Dibromomethoxybiphenylol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide information about electron distribution, molecular energy, and other electronic properties.

Density Functional Theory (DFT) for Molecular Geometry, Electronic Properties, and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For Dibromomethoxybiphenylol, DFT calculations would be employed to:

Determine the most stable three-dimensional arrangement of its atoms (molecular geometry).

Calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity.

Predict its vibrational frequencies, which correspond to the infrared (IR) and Raman spectra of the molecule.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data. While computationally more demanding than DFT, they can provide highly accurate predictions of molecular energies and properties. For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be used to obtain benchmark energetic and structural data.

Conformational Landscape Analysis and Interconversion Barriers

The biphenyl (B1667301) scaffold of this compound allows for rotation around the bond connecting the two phenyl rings. This rotation leads to different spatial arrangements, or conformers. Computational methods would be used to:

Identify the stable conformers of the molecule.

Calculate the energy barriers for conversion between these conformers. This information is critical for understanding the molecule's flexibility and how it might interact with other molecules.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be valuable for:

Exploring its conformational flexibility in a dynamic environment.

Investigating how the presence of a solvent (like water or an organic solvent) affects its structure and behavior.

Elucidation of Reaction Mechanisms and Transition States via Computational Approaches

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, these methods could be used to:

Propose and evaluate potential mechanisms for its synthesis or degradation.

Identify the high-energy transition state structures that connect reactants to products.

Calculate the activation energies of reactions, which determine the reaction rates.

Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, UV-Vis absorption spectra)

Computational methods can predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation. For this compound, this would involve:

Calculating the nuclear magnetic resonance (NMR) chemical shifts for its hydrogen and carbon atoms.

Predicting its ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of its electronic transitions.

Without published research on "this compound," it is not possible to provide specific data tables or detailed research findings as requested. The information that would populate these sections is contingent on dedicated scientific inquiry into this particular molecule.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Biphenyl Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the structural or property-based descriptors of a series of compounds with their biological activities or physicochemical properties, respectively. In the context of biphenyl analogues, these models have been instrumental in understanding the structural requirements for various biological targets and in predicting the properties of new, unsynthesized compounds.

A typical QSAR/QSPR study involves the calculation of a wide array of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and quantum-chemical. These descriptors quantify different aspects of the molecular structure. Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a mathematical model that relates a selection of these descriptors to the observed activity or property.

For instance, a QSAR study on a series of biphenyl carboxamide analogues with analgesic activity utilized topological descriptors to develop a predictive model. medcraveonline.com The statistical quality of the model was found to be significant, with a squared correlation coefficient (R²) of 0.800 for the training set and a predictive R² of 0.7217, indicating a robust model capable of guiding the design of novel analgesic biphenyl carboxamides. medcraveonline.com

Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to biphenyl derivatives. These methods provide a three-dimensional understanding of the structure-activity relationship by analyzing the steric and electrostatic fields around the molecules. A 3D-QSAR study on 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas as CCR5 receptor antagonists yielded a CoMFA model with a cross-validated q² of 0.787 and a non-cross-validated r² of 0.962. The corresponding CoMSIA model, incorporating steric, electrostatic, and hydrophobic fields, showed a q² of 0.809 and an r² of 0.951, demonstrating the high predictive power of these models. researchgate.net

The table below presents a hypothetical dataset for a QSAR study on a series of biphenyl analogues, illustrating the types of data used in such analyses.

Compound IDBiological Activity (logIC50)Molecular WeightLogPNumber of H-bond Donors
Biphenyl-1-5.2250.13.51
Biphenyl-2-5.8264.13.81
Biphenyl-3-6.1278.24.10
Biphenyl-4-5.5254.13.62
Biphenyl-5-6.5292.24.50

Application of Machine Learning and Artificial Intelligence in Predictive Chemistry for Biphenyl Systems

The advent of machine learning (ML) and artificial intelligence (AI) has brought about a paradigm shift in predictive chemistry, offering more sophisticated and accurate models for understanding complex chemical systems like biphenyls. nih.gov These advanced computational techniques can handle vast and complex datasets, uncovering non-linear relationships that may be missed by traditional QSAR/QSPR methods.

Machine learning algorithms, such as Random Forests (RF), Support Vector Machines (SVM), and Deep Neural Networks (DNN), are increasingly being used to predict a wide range of properties for chemical compounds, including their toxicity, pharmacokinetic profiles, and biological activities. nih.govmdpi.com For biphenyl systems, these models can be trained on large databases of known compounds to predict the properties of novel analogues with high accuracy.

One of the key advantages of machine learning in this context is its ability to automatically learn relevant features from the molecular structure, often represented as molecular fingerprints or graphs. This can lead to the discovery of novel structural motifs that are important for a particular activity or property.

For example, a study on the prediction of toxicity for a diverse set of organic compounds demonstrated the superior performance of a Random Forest classification model, achieving an accuracy of 95.7%. researchgate.net While not specific to biphenyls, this highlights the potential of such models for the toxicological assessment of biphenyl derivatives.

The performance of different machine learning models can be compared using various metrics, as shown in the hypothetical table below for the prediction of a specific property of biphenyl analogues.

Machine Learning ModelAccuracyPrecisionRecallF1-Score
Random Forest0.920.910.930.92
Support Vector Machine0.880.870.890.88
Deep Neural Network0.950.940.960.95

The integration of machine learning and AI into computational chemistry workflows is accelerating the pace of discovery and design of new molecules with desired properties. For biphenyl systems, these technologies hold immense promise for applications ranging from drug discovery to materials science.

Emerging Research Frontiers and Scholarly Challenges for Dibromomethoxybiphenylol

Interdisciplinary Research Paradigms Integrating Chemistry, Biology, and Environmental Science

Addressing the challenges posed by compounds like Dibromomethoxybiphenylol necessitates a departure from siloed research. An integrated, interdisciplinary approach combining chemistry, biology, and environmental science is crucial for a comprehensive understanding. This paradigm allows researchers to connect the molecular properties of this compound with its biological effects and its fate in the environment.

Chemistry: Focuses on the synthesis, structure, and reactivity of this compound. Understanding its chemical properties is the foundation for predicting its behavior.

Biology: Investigates the interactions of this compound with living organisms, including its metabolic pathways, toxicological effects, and mechanisms of action at the cellular and molecular levels.

Environmental Science: Studies the transport, distribution, and transformation of this compound in various environmental compartments such as air, water, and soil. inflibnet.ac.innih.govwikipedia.org This includes assessing its persistence and potential for bioaccumulation in food chains. inflibnet.ac.innih.govwikipedia.org

Such interdisciplinary collaborations can lead to more robust risk assessments and the development of effective mitigation strategies.

Advancements in Green Chemistry Principles for Sustainable Synthesis of Biphenyl (B1667301) Derivatives

The synthesis of biphenyl derivatives, including this compound, has traditionally involved methods that may not align with modern principles of sustainability. Green chemistry offers a pathway to develop more environmentally benign synthetic routes. flinders.edu.auacs.orgresearchgate.net Key principles being explored include:

Atom Economy: Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents and separation agents. Research into solventless reactions is a promising area. flinders.edu.auacs.orgresearchgate.net

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. For instance, the Suzuki-Miyaura cross-coupling reaction using a water-soluble fullerene-supported PdCl2 nanocatalyst has shown high yields for the synthesis of biphenyl carboxylic acids in water at room temperature. researchgate.net

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Biphenyl Derivatives

Feature Traditional Synthesis Green Synthesis Example (Suzuki-Miyaura Cross-Coupling) researchgate.net
Solvent Often uses hazardous organic solvents Water
Catalyst May use stoichiometric reagents 0.05 mol% water-soluble fullerene-supported PdCl2 nanocatalyst
Temperature Often requires high temperatures Room temperature
Yield Variable >90%
Waste Generation Can be significant Minimized

Integration of Systems Biology and Omics Technologies in Mechanistic Biological Studies

To understand the biological effects of this compound, researchers are moving beyond traditional toxicological endpoints. Systems biology, coupled with "omics" technologies, provides a holistic view of the interactions between the compound and biological systems. nih.govresearchgate.net

Genomics: Studies the effects of this compound on the structure, function, evolution, and mapping of genomes.

Transcriptomics: Analyzes how exposure to the compound alters gene expression profiles within an organism.

Proteomics: Investigates the large-scale changes in protein expression and function in response to this compound exposure.

Metabolomics: Examines the alterations in the metabolic profiles of cells, tissues, or organisms following exposure.

These technologies can help to identify biomarkers of exposure and effect, and to elucidate the molecular mechanisms of toxicity. nih.govresearchgate.net

Table 2: Application of Omics Technologies in Studying this compound

Omics Technology Research Question Potential Findings
Genomics Does this compound cause DNA damage or mutations? Identification of specific gene mutations or chromosomal aberrations.
Transcriptomics Which genes are up- or down-regulated upon exposure? Revelation of affected biological pathways (e.g., stress response, hormone regulation).
Proteomics What are the protein targets of this compound? Identification of key proteins involved in the toxic response.
Metabolomics How does this compound alter metabolic pathways? Discovery of metabolic biomarkers of exposure and effect.

High-Throughput Screening and Computational Design Strategies for Novel Biphenyl Analogues

The development of novel biphenyl analogues with specific functionalities or reduced toxicity requires efficient screening and design strategies.

High-Throughput Screening (HTS): Allows for the rapid testing of large libraries of chemical compounds for their biological activity. This can be used to identify biphenyl analogues with desired properties.

Computational Design: Utilizes molecular modeling and computational chemistry to predict the properties and activities of novel biphenyl structures before they are synthesized. nih.gov This rational design approach can significantly accelerate the discovery of new compounds with improved characteristics. nih.govhilarispublisher.com Techniques like quantitative structure-activity relationship (QSAR) modeling can predict the toxicity of new biphenyl analogues based on their chemical structure.

These approaches, when used in combination, can streamline the development of safer and more effective biphenyl-based compounds for various applications. hilarispublisher.com

Methodological Innovations in Environmental Behavior and Risk Assessment for Persistent Organic Pollutants

Assessing the environmental risk of persistent organic pollutants (POPs) like this compound requires sophisticated methodologies. researchgate.net Innovations in this area are crucial for accurate risk characterization.

Advanced Analytical Techniques: Highly sensitive methods are needed for the detection and quantification of low levels of this compound and its degradation products in complex environmental matrices. nih.gov

Environmental Fate Modeling: Computational models are used to predict the transport, partitioning, and persistence of the compound in the environment. oup.comdntb.gov.ua These models help to estimate environmental concentrations and potential exposure levels.

Ecotoxicological Testing: Advanced in vitro and in vivo assays are being developed to assess the toxicity of this compound to a range of organisms, providing data for ecological risk assessments.

Risk Assessment Frameworks: Integrated risk assessment frameworks that consider multiple lines of evidence, including chemical properties, environmental fate, and toxicological data, are essential for a comprehensive evaluation of the risks posed by this compound. researchgate.net

Global Collaborative Research Initiatives and Data Sharing for Halogenated Biphenyls

The transboundary nature of many persistent organic pollutants necessitates international cooperation. nih.govwikipedia.org Global collaborative research initiatives and data sharing platforms are vital for addressing the challenges posed by halogenated biphenyls.

International Agreements: Frameworks like the Stockholm Convention on Persistent Organic Pollutants facilitate global efforts to reduce and eliminate the production and use of certain POPs. wikipedia.orgmdpi.com

Data Sharing Platforms: The development of open-access databases for chemical properties, toxicological data, and environmental monitoring results can accelerate research and improve the quality of risk assessments.

Collaborative Research Programs: International research consortia can pool resources and expertise to tackle complex scientific questions that are beyond the scope of individual research groups.

Such collaborations are essential for developing a global understanding of the risks associated with halogenated biphenyls and for implementing effective management strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.